6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-10(2)11-7-8-12-15(9-11)24-17(19-12)21-18-20-16-13(22-3)5-4-6-14(16)23-18/h4-10H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXSCLDRCLHXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzo[d]thiazol-2-amine with 6-isopropylbenzo[d]thiazol-2-yl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced purification methods, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfones or sulfoxides.
Reduction: Production of reduced thiazole derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other thiazole derivatives
Biology: Biologically, thiazole derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. The presence of the methoxy group in this compound enhances its biological activity, making it a candidate for drug development.
Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it useful in designing drugs for various diseases.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Methoxybenzo[d]thiazol-2-amine
6-Isopropylbenzo[d]thiazol-2-amine
N-(4-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Uniqueness: Compared to similar compounds, 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine stands out due to its specific structural features, such as the presence of both isopropyl and methoxy groups. These features contribute to its unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Biological Activity
6-Isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Two benzothiazole moieties : These are critical for the compound's biological activity.
- Isopropyl group : Enhances lipophilicity and potentially improves membrane permeability.
- Methoxy substituent : May contribute to the modulation of biological activity through electronic effects.
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, indicating potential applications in treating infections .
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial |
| N-(6-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | Structure | Antimicrobial |
| Isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl) | Structure | Anticancer |
Anticancer Activity
Research indicates that benzothiazole derivatives possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For instance, modifications in the structure of benzothiazole have been linked to enhanced anticancer activity against breast and lung cancer cells .
Structure-Activity Relationship (SAR)
The structure of benzothiazole derivatives is crucial in determining their biological activity. Studies have shown that substituents on the benzothiazole ring can significantly affect their potency. For example, the introduction of electron-withdrawing groups at specific positions has been associated with increased inhibitory activities against cancer cell lines and microbial pathogens .
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The compound exhibited an IC50 value comparable to known antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Research
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of mitochondrial function and activation of caspase pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing 2-amino-4-substituted thiazole derivatives with aldehydes (e.g., isopropyl-substituted benzaldehyde) in ethanol with catalytic acetic acid yields Schiff base intermediates, which can be further functionalized . Column chromatography (e.g., using silica gel with ethyl acetate/hexane gradients) is recommended for purification, as demonstrated in analogous benzo[d]thiazol-2-amine syntheses . Optimization of reaction time (e.g., 7–9 hours under reflux) and stoichiometric ratios (1:1 molar equivalents) is critical to minimize byproducts .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- NMR spectroscopy : Compare and NMR chemical shifts with structurally similar compounds (e.g., N-Phenylbenzo[d]thiazol-2-amine: δ 7.2–8.1 ppm for aromatic protons, δ 160–165 ppm for thiazole carbons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., exact mass via HRMS) and fragmentation patterns. For example, a derivative with molecular formula should show a molecular ion at m/z 397.09 .
- IR spectroscopy : Identify key functional groups (e.g., C=N stretch at ~1620 cm, N-H bend at ~3550 cm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : In vitro studies suggest moderate DMSO solubility (~12.5 mg/mL for analogs), while aqueous solubility may require co-solvents like PEG300 or Tween 80 . Pre-formulation studies using dynamic light scattering (DLS) can assess colloidal stability.
- Stability : Store as a powder at -20°C for long-term stability (up to 3 years). In solution, avoid repeated freeze-thaw cycles; use freshly prepared DMSO stocks for biological assays to prevent hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for antimicrobial activity?
- Methodological Answer :
- Substituent analysis : Compare bioactivity of derivatives with varying substituents (e.g., isopropyl vs. methyl groups). For example, 4-methoxy groups on benzothiazole enhance lipophilicity (LogP ~4.8), improving membrane permeability .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with electronic parameters (Hammett σ values) to identify electron-withdrawing/donating groups that modulate potency .
Q. What computational strategies are suitable for predicting the binding affinity of this compound to bacterial targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or penicillin-binding proteins. Validate docking poses with MD simulations (e.g., 100 ns runs in GROMACS) to assess binding stability .
- QSAR modeling : Develop 2D/3D-QSAR models using descriptors like molar refractivity, polar surface area (tPSA ~108 Ų), and H-bond acceptor count (HBA = 6) to predict activity across analogs .
Q. How should researchers address contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer :
- Assay standardization : Control variables such as bacterial inoculum size (e.g., 1×10 CFU/mL), solvent concentration (<1% DMSO), and incubation time (18–24 hours) .
- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results. For example, trace thiourea byproducts from synthesis can inhibit growth independently .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
